3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one
CAS No.: 782-55-8
Cat. No.: VC2318541
Molecular Formula: C10H7F3N2O
Molecular Weight: 228.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 782-55-8 |
|---|---|
| Molecular Formula | C10H7F3N2O |
| Molecular Weight | 228.17 g/mol |
| IUPAC Name | 3-(1H-benzimidazol-2-yl)-1,1,1-trifluoropropan-2-one |
| Standard InChI | InChI=1S/C10H7F3N2O/c11-10(12,13)8(16)5-9-14-6-3-1-2-4-7(6)15-9/h1-4H,5H2,(H,14,15) |
| Standard InChI Key | HJYPHXMVQPUHIO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)CC(=O)C(F)(F)F |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CC(=O)C(F)(F)F |
Introduction
3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one is a chemical compound that combines a benzimidazole moiety with a trifluoromethyl group attached to a propanone backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. The benzimidazole ring system is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .
Chemical Safety:
Synthesis:
The synthesis of 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoro-propan-2-one typically involves multi-step organic reactions. Common methods include the reaction of benzimidazole derivatives with trifluoroacetic anhydride or similar reagents under controlled conditions.
Applications:
This compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool in medicinal chemistry research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume